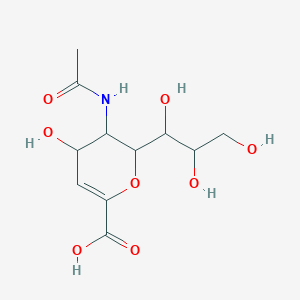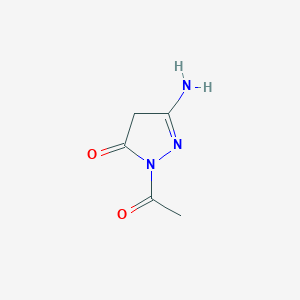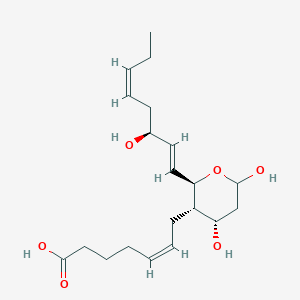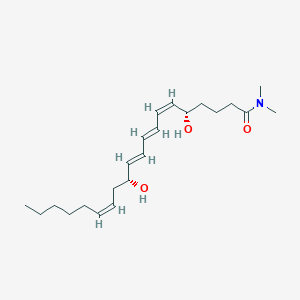
Leukotriene B4 dimethyl amide
Overview
Description
Leukotriene B4 dimethyl amide is a compound with the molecular formula C22H37NO3. It is known for its role as an immunomodulator, stimulating the contraction of isolated guinea pig lung entities and human neutrophil migration . This compound is a derivative of leukotriene B4, a potent lipid chemoattractant involved in inflammatory responses.
Mechanism of Action
Target of Action
Leukotriene B4 dimethyl amide primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .
Mode of Action
This compound, as an immunomodulator, stimulates the contraction of isolated guinea pig lung entities . It also stimulates human neutrophil migration . The binding of Leukotriene B4 (LTB4) to its receptors (BLT1 and BLT2) activates leukocytes and prolongs their survival .
Biochemical Pathways
Leukotrienes are a family of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . Leukotrienes use lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses .
Result of Action
The result of this compound’s action is the modulation of immune responses. By binding to the BLT1 receptor, it stimulates the contraction of isolated guinea pig lung entities and human neutrophil migration . This leads to the activation of leukocytes and prolongation of their survival , which can have significant effects on the body’s immune response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environment’s influence on the epigenome can affect genome function, which in turn can impact the effectiveness of the compound
Biochemical Analysis
Biochemical Properties
Leukotriene B4 dimethyl amide plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Leukotriene B4 receptor, where it acts as an antagonist . This interaction inhibits the binding of Leukotriene B4 to its receptor, thereby modulating the inflammatory response. Additionally, this compound has been shown to inhibit the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce reactive oxygen species (ROS) generation and leukocyte adherence during acute hypoxia . This reduction in ROS generation and leukocyte adherence highlights its potential anti-inflammatory properties. Furthermore, this compound has been shown to inhibit the migration of human neutrophils, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an antagonist of the Leukotriene B4 receptor on guinea pig lung membranes, inhibiting the receptor’s activation and subsequent inflammatory response . Additionally, it inhibits the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes by binding to specific receptors and modulating their activity . This inhibition of receptor activation and enzyme activity contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under specific storage conditions and retains its activity for extended periods . Its long-term effects on cellular function have been less extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it may lead to toxic effects, including increased ROS generation and leukocyte adherence . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as 5-lipoxygenase and Leukotriene A4 hydrolase, which are involved in the synthesis of Leukotriene B4 . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby modulating the inflammatory response. Additionally, it affects metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with lipid-binding proteins, which facilitate its transport to target sites . This interaction with transporters and binding proteins ensures its effective distribution within cells and tissues, allowing it to exert its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to the plasma membrane, where it interacts with its receptor and other signaling molecules . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and function within the cell .
Preparation Methods
The synthesis of leukotriene B4 dimethyl amide involves the modification of leukotriene B4Specific reaction conditions and industrial production methods are not widely documented, but the process generally involves organic synthesis techniques such as amide formation reactions .
Chemical Reactions Analysis
Leukotriene B4 dimethyl amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the molecule.
Scientific Research Applications
Leukotriene B4 dimethyl amide has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of leukotriene derivatives.
Biology: The compound is utilized to investigate the role of leukotrienes in immune responses and inflammation.
Medicine: this compound is explored for its potential anti-inflammatory properties and its ability to modulate immune cell behavior.
Industry: It is used in the development of pharmaceuticals targeting leukotriene pathways
Comparison with Similar Compounds
Leukotriene B4 dimethyl amide is unique compared to other leukotriene derivatives due to its specific modifications. Similar compounds include:
Leukotriene B4: The parent compound, known for its potent inflammatory effects.
20-Carboxy-Leukotriene B4: A derivative with a carboxylic acid group.
(5S,6S)-DiHETE: Another leukotriene derivative with different hydroxylation patterns.
These compounds share similar biological activities but differ in their chemical structures and specific effects on leukotriene receptors.
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJRTSLPWQUASB-UKODYPNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135236 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83024-92-4 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





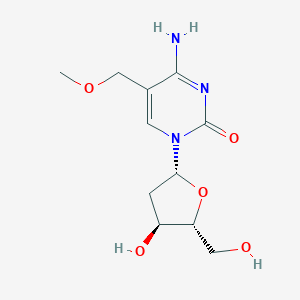
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)


![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
